Methyl 2-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzo[d]thiazole-6-carboxylate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, a quinoline ring, and a benzo[d]thiazole ring. The thiophene ring is a five-membered heterocyclic compound containing one sulfur atom . The quinoline ring is a heterocyclic aromatic organic compound with two fused rings, a benzene ring and a pyridine ring . The benzo[d]thiazole ring is a polycyclic aromatic compound that consists of a benzene ring fused to a thiazole ring .Scientific Research Applications
Pharmacokinetics and Metabolism
Pharmacokinetics and metabolism studies are essential for understanding how compounds are absorbed, distributed, metabolized, and excreted in the body. For example, research on nicardipine hydrochloride, a vasodilator, showed species-specific pharmacokinetics and indicated a marked first-pass effect after oral administration, with systemic availability increasing with dosage. Such studies help in the development of drugs by optimizing their pharmacological profiles for therapeutic use (Higuchi & Shiobara, 1980).
Diagnostic Imaging in Neurodegenerative Diseases
Compounds with specific binding properties are used in diagnostic imaging to identify pathological features in diseases like Alzheimer's. For instance, 18F-FIBT, a PET tracer, has been investigated for its ability to specifically image β-amyloid depositions in neurodegenerative diseases. Its selective binding and excellent pharmacokinetics make it a promising tool for diagnosing and studying the progression of conditions such as Alzheimer's disease (Grimmer et al., 2018).
Metabolic Studies in Humans
Investigating the metabolism of compounds provides insights into their potential therapeutic or toxic effects. For example, a study on meloxicam, an anti-inflammatory drug, detailed its extensive metabolism, with the main metabolites formed by hydroxylation. Understanding the metabolic pathways helps in predicting drug interactions and optimizing therapeutic efficacy (Schmid et al., 1995).
Exposure to Carcinogens
Research on exposure to heterocyclic amines, which have structures similar to the compound , highlights the importance of understanding environmental and dietary sources of potential carcinogens. Studies measuring the concentrations of these compounds in human subjects can inform public health recommendations and cancer prevention strategies (Turesky et al., 2007).
Future Directions
Thiazole derivatives, which are part of the compound’s structure, have been the focus of much research due to their diverse biological activities . Future research may continue to explore the potential applications of these compounds in various fields, including medicinal chemistry and material science .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Biochemical Pathways
Thiazole derivatives have been found to affect numerous biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with various biological effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The physico-chemical properties of thiazole derivatives, such as solubility and aromaticity, could potentially be influenced by environmental factors .
Properties
IUPAC Name |
methyl 2-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O3S2/c1-29-22(28)13-8-9-17-20(11-13)31-23(25-17)26-21(27)15-12-18(19-7-4-10-30-19)24-16-6-3-2-5-14(15)16/h2-12H,1H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXVJCYEADXQHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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